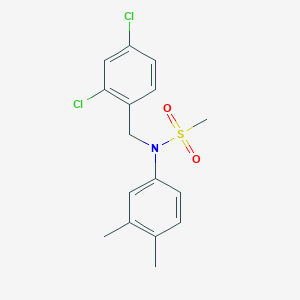
N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as DCB-M, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mécanisme D'action
N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide acts as an antagonist of the GABA receptor, which is a major inhibitory neurotransmitter in the brain. By blocking the GABA receptor, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can increase the excitability of neurons, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects, including increased neuronal activity, altered gene expression, and changes in neurotransmitter release. These effects can have a significant impact on various biological processes, including cell signaling, synaptic plasticity, and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide in lab experiments is its specificity for the GABA receptor, which allows researchers to selectively target this receptor and study its effects. However, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has some limitations, including its potential toxicity and the need for careful dosage control.
Orientations Futures
There are several future directions for research on N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide. One area of interest is the development of new analogs of N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide with improved pharmacological properties. Another area of interest is the investigation of the role of GABA receptors in various neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide could be used to study the effects of GABA receptor modulation on other biological systems, such as the immune system.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been used in various scientific research studies, including cancer research, neurobiology, and immunology. In cancer research, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurobiology, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been used to study the role of GABA receptors in the brain. In immunology, N-(2,4-dichlorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been used to investigate the role of T cells in the immune system.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-4-7-15(8-12(11)2)19(22(3,20)21)10-13-5-6-14(17)9-16(13)18/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQCMKITXVRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B3503656.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3503669.png)
![N-(3,5-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503682.png)
![1-phenyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3503686.png)
![ethyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3503705.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B3503709.png)
![1-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3503711.png)


![methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3503736.png)
![N-(4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3503738.png)

![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)